4-Fluoro-2-(4-methylphenyl)pyrrolidine

Description

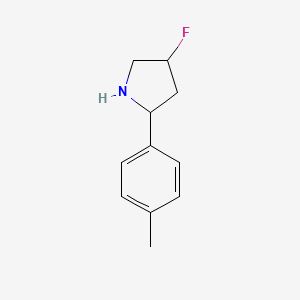

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

4-fluoro-2-(4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FN/c1-8-2-4-9(5-3-8)11-6-10(12)7-13-11/h2-5,10-11,13H,6-7H2,1H3 |

InChI Key |

NYLMARIQKWDDFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(CN2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 4 Methylphenyl Pyrrolidine and Its Derivatives

Asymmetric and Stereoselective Synthesis of 4-Fluoro-2-(4-methylphenyl)pyrrolidine

The asymmetric synthesis of 2-substituted pyrrolidines, such as the 2-(4-methylphenyl)pyrrolidine (B1307551) backbone, is a well-explored area, with numerous methods focusing on the establishment of the stereocenter at the C2 position. nih.govnih.gov These methodologies are foundational for the synthesis of the target compound.

Chiral Auxiliaries and Catalytic Approaches in Pyrrolidine (B122466) Synthesis

Chiral auxiliaries have proven instrumental in guiding the stereochemical outcome of pyrrolidine synthesis. One common strategy involves the diastereoselective addition of organometallic reagents to chiral imines or 1,3-oxazolidines derived from chiral amino alcohols like (R)-phenylglycinol. nih.gov For instance, the condensation of an aromatic aldehyde with a chiral auxiliary can be followed by a Grignard reagent addition to stereoselectively form the 2-substituted pyrrolidine ring. nih.gov The use of chiral auxiliaries such as Oppolzer's chiral sultam has also been effective in asymmetric 1,3-dipolar cycloaddition reactions to construct highly substituted pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.org

In parallel, catalytic approaches offer a more atom-economical route. Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the asymmetric synthesis of 2-arylpyrrolidines. nih.govacs.org Commercially available ω-chloroketones can be converted into chiral 2-substituted pyrrolidines with high enantiomeric excess (>95%) by selecting the appropriate transaminase enzyme. nih.govacs.org This biocatalytic reductive amination strategy is often superior to transition-metal-catalyzed methods, which can be limited in enantioselectivity. nih.gov

| Method | Chiral Source | Key Features | Reference |

| Chiral Auxiliary | (R)-phenylglycinol | Diastereoselective Grignard addition to chiral imines. | nih.gov |

| Chiral Auxiliary | Oppolzer's sultam | Asymmetric 1,3-dipolar cycloaddition. | acs.org |

| Biocatalysis | Transaminases | High enantioselectivity (>95% ee) from ω-chloroketones. | nih.govacs.org |

Diastereoselective and Enantioselective Pathways to this compound

Achieving the specific diastereomeric and enantiomeric form of this compound requires careful selection of the synthetic route. The stereochemistry at both the C2 and C4 positions must be controlled.

One potential pathway involves the enantioselective synthesis of a 2-(4-methylphenyl)pyrrolidine precursor, followed by a diastereoselective fluorination step. For example, an enantiomerically pure 2-(p-tolyl)pyrrolidine can be synthesized using methods like asymmetric lithiation of N-Boc-pyrrolidine in the presence of a chiral ligand like (-)-sparteine, followed by reaction with an appropriate electrophile. nih.gov Subsequent fluorination would then need to be directed to the C4 position with high diastereoselectivity.

Alternatively, a strategy involving a [3+2] cycloaddition reaction can simultaneously set multiple stereocenters. The use of chiral N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by Ag2CO3, allows for the diastereoselective synthesis of densely substituted pyrrolidines. acs.org The configuration of the sulfinyl group directs the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

Novel Reaction Mechanisms and Methodologies in the Synthesis of this compound Core Structure

Recent advancements in synthetic organic chemistry have introduced novel methodologies for constructing the pyrrolidine ring. organic-chemistry.org Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. nih.gov For example, a diastereoselective synthesis of substituted pyrrolidines can be achieved through an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, constructing up to three stereogenic centers in one operation. nih.gov

Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams provides a general route to highly substituted pyrrolidines through [3+2] cycloaddition reactions. acs.org This method is notable for its mild reaction conditions and broad substrate scope. acs.org Furthermore, the "clip-cycle" strategy, which involves the coupling of a N-protected bis-homoallylic amine with a thioacrylate followed by a chiral phosphoric acid-catalyzed aza-Michael cyclization, yields enantioenriched pyrrolidines. whiterose.ac.uk

Regioselective and Stereospecific Fluorination Techniques for Pyrrolidine Systems

The introduction of a fluorine atom at the C4 position of the pyrrolidine ring requires precise regioselective and stereospecific fluorination methods. The stereoselective incorporation of fluorine into N-heterocycles can significantly alter their physical and chemical properties. beilstein-journals.orgnih.gov

Electrophilic fluorination is a common strategy. Reagents like Selectfluor can be used for the regioselective functionalization of N-heterocycles under metal- and base-free conditions. rsc.orgcapes.gov.br The fluorination of cyclic enamines can lead to the diastereoselective synthesis of 3-fluoro-substituted piperidines and pyrrolidines. researchgate.net

The conformational properties of the pyrrolidine ring play a crucial role in directing the stereochemical outcome of fluorination. beilstein-journals.org The inherent flexibility of the five-membered ring can be influenced by substituents, which in turn can direct the approach of the fluorinating agent. beilstein-journals.org For instance, the fluorination of allylic amines catalyzed by chiral aryl iodides using HF-pyridine as the fluoride (B91410) source has been shown to produce fluoroamines with high diastereo- and enantioselectivity. nih.gov

| Fluorination Technique | Reagent | Key Features | Reference |

| Electrophilic Fluorination | Selectfluor | Metal- and base-free conditions. | rsc.orgcapes.gov.br |

| Electrophilic Fluorination of Enamines | N/A | Diastereoselective synthesis. | researchgate.net |

| Catalytic Fluoroamination | Chiral aryl iodide / HF-pyridine | High diastereo- and enantioselectivity. | nih.gov |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery.

Substituent Modifications on the Phenyl Ring of this compound

Modifications on the p-tolyl group can be achieved by starting with different substituted benzaldehydes or acetophenones in the initial steps of the pyrrolidine synthesis. For example, in the synthesis of pyrovalerone analogs, which share the 2-phenylpyrrolidine (B85683) core, a variety of substituted phenyl ketones are used as starting materials. nih.gov These ketones can be α-brominated and then reacted with pyrrolidine to form the final products. nih.gov This general approach allows for the introduction of a wide range of substituents on the phenyl ring, including different alkyl groups, halogens, and other functional groups.

The synthesis of 2-arylpyrrolidines via transaminase-triggered cyclizations of 4-chlorobutyrophenones has also been shown to be effective for a range of phenyl substituents, demonstrating the versatility of this biocatalytic approach for creating a library of analogs. nih.govacs.org

Pyrrolidine Ring Functionalizations and Derivatizations

Once the core scaffold of this compound is obtained, further functionalization and derivatization can be undertaken to explore the structure-activity relationship (SAR) of its derivatives. These modifications can be broadly categorized into N-functionalization and C-H functionalization.

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for derivatization. nih.gov A wide array of substituents can be introduced at the nitrogen atom through standard organic transformations. These include, but are not limited to, alkylation, acylation, sulfonylation, and reductive amination. Such modifications can significantly impact the pharmacological properties of the molecule by altering its basicity, polarity, and ability to form hydrogen bonds. For instance, the introduction of various aryl and heteroaryl groups on the pyrrolidine nitrogen can lead to compounds with diverse biological activities. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyrrolidine ring is a more advanced strategy that allows for the introduction of substituents at positions that are otherwise difficult to access. rsc.org Metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While challenging, the selective functionalization of the C-H bonds at the C3 and C5 positions of the 4-fluoro-2-(p-tolyl)pyrrolidine ring could provide access to novel derivatives with unique three-dimensional structures.

The derivatization of the pyrrolidine ring can lead to a diverse library of compounds for biological screening. The table below summarizes some common derivatization reactions applicable to the pyrrolidine scaffold.

| Derivatization Reaction | Reagent/Catalyst Examples | Functional Group Introduced |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Alkyl groups |

| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Acyl groups |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonyl groups |

| N-Arylation | Buchwald-Hartwig amination | Aryl groups |

Isosteric Replacements and Bioisosteric Design in this compound Scaffolds

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological profile. cambridgemedchemconsulting.comchem-space.com Bioisosteres are atoms, ions, or groups that have similar physical or chemical properties and which impart similar biological properties to a chemical compound. nih.gov In the context of the this compound scaffold, both the fluorine atom and the p-tolyl group, as well as the pyrrolidine ring itself, can be subjects of bioisosteric design.

The Role of Fluorine: The fluorine atom at the C4 position is itself a bioisostere of a hydrogen atom or a hydroxyl group. psychoactif.org Its introduction can significantly alter the properties of the molecule. The high electronegativity of fluorine can influence the conformation of the pyrrolidine ring through stereoelectronic effects, such as the gauche effect. beilstein-journals.org This conformational control can be crucial for optimal binding to a biological target. Furthermore, the C-F bond is metabolically stable, which can block potential sites of metabolism and enhance the pharmacokinetic properties of the drug candidate.

Bioisosteres of the p-Tolyl Group: The 4-methylphenyl (p-tolyl) group at the C2 position is a key pharmacophoric element that can be modified through bioisosteric replacement to fine-tune the compound's properties. Various aromatic and heteroaromatic rings can be considered as bioisosteres for the phenyl ring. For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the electronic distribution, polarity, and hydrogen bonding capabilities of the molecule, potentially leading to improved potency or selectivity. The methyl group on the phenyl ring can also be replaced with other small substituents such as a chlorine atom, a trifluoromethyl group, or a cyano group to probe the steric and electronic requirements of the binding pocket.

The following table presents some potential bioisosteric replacements for the p-tolyl group and their potential impact on molecular properties.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Phenyl ring | Pyridyl, Thienyl, Furanyl | Altered polarity, hydrogen bonding capacity, and metabolic stability |

| Methyl group | -Cl, -Br, -CF3, -CN | Modified steric and electronic properties, altered lipophilicity |

| p-Tolyl group | Naphthyl, Biphenyl | Increased size and lipophilicity, potential for enhanced π-π stacking interactions |

The strategic application of pyrrolidine ring functionalization, derivatization, and bioisosteric design provides a powerful platform for the optimization of lead compounds based on the this compound scaffold. These approaches allow for a systematic exploration of the chemical space around the core structure, facilitating the development of new therapeutic agents with improved efficacy and safety profiles.

Exploration of Biological Interactions and Mechanisms of Action of 4 Fluoro 2 4 Methylphenyl Pyrrolidine Preclinical in Vitro and Ex Vivo Studies

Biochemical Characterization of Target Engagement by 4-Fluoro-2-(4-methylphenyl)pyrrolidine

Biochemical assays are crucial in elucidating the direct molecular interactions of a compound. While specific data for this compound is not extensively available, research on analogous structures, particularly those involving a 4-fluoropyrrolidine moiety, offers significant insights into its likely target engagement profile.

Receptor Binding Affinities and Selectivity Profiles in Biochemical Assays

Based on the broader family of 2-aryl pyrrolidines, potential interactions with several receptor types can be postulated. For instance, certain 2-aryliminopyrrolidines have been shown to be selective ligands for I1 imidazoline (B1206853) receptors. acs.org The substitution pattern on the aryl ring and the pyrrolidine (B122466) ring significantly influences binding affinity and selectivity over α2-adrenergic receptors. acs.org

Furthermore, the general scaffold of a pyrrolidine ring is a common feature in molecules targeting a wide array of receptors, and its stereochemistry and substituents play a critical role in determining the biological profile. nih.govresearchgate.net The presence of a phenyl group suggests potential interactions with receptors that have aromatic binding pockets.

Enzyme Modulation and Inhibition Kinetics of this compound

A significant body of evidence points towards the potent inhibitory activity of 4-fluoropyrrolidine derivatives against certain proteases, most notably Dipeptidyl Peptidase-4 (DPP-4). nih.govnih.gov DPP-4 inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.

Studies on a series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have demonstrated high DPP-4 inhibitory activity. nih.gov The introduction of a fluorine atom at the 4-position of the pyrrolidine ring has been shown to enhance the DPP-4 inhibitory effect. nih.gov For one of the most potent compounds in a studied series, an IC50 value of 0.017 µM for DPP-4 inhibition was reported. nih.gov This compound also exhibited moderate selectivity against the related enzymes DPP-8 and DPP-9. nih.gov

The inhibitory mechanism of these nitrile-containing pyrrolidines involves the formation of a covalent, yet reversible, complex with the catalytic serine residue in the active site of DPP-4. The stereochemistry of the 4-fluoro substituent is also critical for potent inhibition of other serine proteases like Fibroblast Activation Protein (FAP), a protein that is structurally similar to DPP-4.

Below is a table summarizing the DPP-4 inhibitory activity of representative 4-fluoropyrrolidine-2-carbonitrile analogs, which provides a strong indication of the potential of this compound as a DPP-4 inhibitor.

| Compound ID | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a | 0.017 | 1324 | 1164 | nih.gov |

This table presents data for an analogous compound, 4-fluoropyrrolidine-2-carbonitrile derivative 17a, to illustrate the potential inhibitory profile of this compound.

Cellular Mechanisms of Action of this compound in Isolated Systems

The effects of a compound at the cellular level are a direct consequence of its molecular interactions. Insights into the cellular mechanisms of this compound can be inferred from studies on structurally related molecules.

Intracellular Signaling Pathway Perturbations and Functional Responses

A structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov FPP was found to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) induced by TLR agonists. nih.gov This suggests that compounds with a fluorophenyl-pyrrolidine scaffold may possess anti-inflammatory properties by modulating key inflammatory signaling cascades. nih.gov

Phenotypic Assays in Cell Lines and Primary Cultures

Given the potent DPP-4 inhibitory activity of analogous 4-fluoropyrrolidine derivatives, it is plausible that this compound could demonstrate efficacy in cellular models relevant to metabolic diseases. For instance, in vivo studies with a potent 4-fluoropyrrolidine-2-carbonitrile derivative in ICR and KKAy mice showed a decrease in blood glucose levels after an oral glucose challenge, a key phenotypic outcome of DPP-4 inhibition. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity of this compound (Preclinical In Vitro)

The structure-activity relationship (SAR) for this class of compounds reveals the importance of specific structural features for their biological activity.

For the 4-fluoropyrrolidine series of DPP-4 inhibitors, the following SAR observations have been made:

Fluorine at the 4-position: The introduction of a fluorine atom at the 4-position of the pyrrolidine ring generally enhances DPP-4 inhibitory potency. nih.gov

Stereochemistry: The stereochemistry of the substituents on the pyrrolidine ring is crucial. For instance, the relative stereochemistry of the fluorine and the substituent at the 2-position can significantly impact the inhibitory activity against different proteases.

Substituent at the 2-position: The nature of the substituent at the 2-position of the pyrrolidine ring is a key determinant of activity. While many potent inhibitors feature a cyanitrile group, the presence of a 4-methylphenyl group in the target compound suggests a different mode of interaction with the S1 pocket of the enzyme, which typically accommodates the side chains of proline or alanine. The aryl group may engage in hydrophobic or π-stacking interactions within the active site.

General Pyrrolidine Scaffold: The pyrrolidine ring itself is a versatile scaffold in drug discovery, with its non-planar, three-dimensional structure allowing for efficient exploration of pharmacophore space. nih.gov The substitution pattern on the ring can lock it into specific conformations, which in turn influences biological activity. nih.gov

Positional Scanning and Substituent Effects on Biological Efficacy

The biological efficacy of pyrrolidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. nih.gov The introduction of a fluorine atom and a substituted phenyl group, as seen in this compound, can influence factors such as binding affinity, selectivity, and intrinsic activity at biological targets.

The presence of a fluorine atom at the 4-position of the pyrrolidine ring is a critical modification. Fluorine is a small, highly electronegative atom that can alter the local electronic environment and basicity of the pyrrolidine nitrogen. nih.gov Studies on related 4-fluoropyrrolidine derivatives have shown that this substitution can have a profound impact on biological activity. For instance, in a series of GABA uptake inhibitors, the introduction of a 4-fluoro substituent led to a significant decrease in potency compared to the unsubstituted analogues. nih.gov This reduction in affinity was attributed to the strong inductive effect of the fluorine atom, which lowers the basicity of the pyrrolidine nitrogen, a key interaction point for many biological targets. nih.gov

Conversely, in other chemical series, fluorination can be beneficial. Selective fluorination of the pyrrolidine ring can induce specific conformational changes that may enhance binding to a target protein. beilstein-journals.orgbeilstein-journals.org Depending on the target, a fluorine substituent can also participate in favorable interactions within a binding pocket, such as hydrogen bonding or electrostatic interactions. beilstein-journals.org

The 2-(4-methylphenyl) group is another major determinant of the compound's biological activity. The phenyl ring itself provides a large, hydrophobic surface for van der Waals or pi-stacking interactions with aromatic residues in a protein's active site. The position and nature of substituents on this phenyl ring can further refine these interactions. In the case of the 4-methylphenyl group, the para-methyl substituent adds hydrophobicity and can probe specific pockets within the binding site. Research on analogs of pyrovalerone, which features a 1-(4-methylphenyl) group, has demonstrated that modifications to this aromatic ring significantly alter potency and selectivity for monoamine transporters. nih.gov

To illustrate the impact of positional changes on biological efficacy, the following table, based on general principles observed in pyrrolidine-based compounds, outlines the expected trends in activity.

| Substituent Position | Expected Impact on Biological Efficacy | Rationale |

| Fluorine at C-4 | Potential decrease in affinity for targets requiring a basic nitrogen; may enhance conformational stability or introduce favorable polar contacts. | Inductive electron withdrawal by fluorine reduces the pKa of the pyrrolidine nitrogen. nih.gov Strategic placement can lead to beneficial interactions within a binding site. |

| Phenyl group at C-2 | Provides a key hydrophobic interaction point; substitution pattern on the ring modulates selectivity and potency. | Aromatic rings are common features in pharmacophores, participating in key binding interactions. |

| Methyl group at para-position of the phenyl ring | Increases lipophilicity; can probe specific hydrophobic pockets in the target protein. | The size and position of this group can fine-tune the fit within a binding site, enhancing affinity and selectivity. |

Stereochemical Influence on Biological Profiles and Target Recognition

Stereochemistry is a critical factor in pharmacology, often dictating the therapeutic and toxicological properties of a chiral molecule. nih.gov Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity in their interactions with small molecules. nih.gov For this compound, which has two chiral centers at the C-2 and C-4 positions, there are four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The spatial arrangement of the fluoro and 4-methylphenyl groups in these isomers will have a profound influence on their biological profiles and target recognition.

Furthermore, the absolute configuration (R or S) at each chiral center is crucial. It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio. nih.gov In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. A study on the monoamine uptake inhibitor pyrovalerone, a compound with a related structure, found that the S-enantiomer was the more potent inhibitor of the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

The stereochemical configuration of this compound will influence its biological activity through several mechanisms:

Conformational Rigidity and Preference: The presence of substituents, particularly fluorine, can influence the puckering of the pyrrolidine ring, leading to a preference for certain conformations. beilstein-journals.orgbeilstein-journals.org This pre-organization of the molecule into a bioactive conformation can enhance binding affinity by reducing the entropic penalty of binding.

Differential Binding Interactions: The precise spatial orientation of the fluoro and 4-methylphenyl groups will determine their ability to engage in specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the target protein. A subtle change in the position of one of these groups due to a different stereochemistry can lead to a complete loss of binding.

Target Selectivity: Different stereoisomers may exhibit different selectivity profiles for various receptors or enzymes. One isomer might bind potently to a primary target, while another might have higher affinity for an off-target protein, leading to a different pharmacological profile.

The following table summarizes the potential impact of stereochemistry on the biological profile of this compound, based on established principles in medicinal chemistry.

| Stereochemical Aspect | Potential Impact on Biological Profile | Rationale |

| Relative Stereochemistry (cis vs. trans) | Significant differences in potency and selectivity. One isomer may be highly active while the other is not. | The overall molecular shape and the orientation of key binding groups are different, leading to differential fits in the target's binding site. nih.gov |

| Absolute Stereochemistry (R vs. S at C-2) | One enantiomer is likely to be significantly more potent (the eutomer) than the other (the distomer). | Biological targets are chiral and will preferentially bind one enantiomer over the other. nih.gov |

| Absolute Stereochemistry (R vs. S at C-4) | The orientation of the fluorine atom can influence binding through specific polar interactions and by affecting the ring's conformation. | The configuration of the C-4 fluorine did not have much influence on affinity for GAT-1 in one study, but this may not be generalizable to all targets. nih.gov |

Despite a comprehensive search of scientific literature, detailed information focusing specifically on the chemical compound “this compound” is not available. The existing body of research extensively covers the broader class of pyrrolidine derivatives and even some 4-fluoropyrrolidine analogs, but does not provide the specific data required to populate the requested article outline for this particular molecule.

General research on related compounds indicates that the pyrrolidine scaffold is a significant "privileged structure" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. The introduction of a fluorine atom, as seen in 4-fluoropyrrolidine derivatives, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability and binding affinity.

Similarly, the 2-arylpyrrolidine motif is a known pharmacophore found in various biologically active compounds. However, the specific combination of a 4-fluoro group and a 2-(4-methylphenyl) group on the pyrrolidine ring, as specified in "this compound," is not described in the context of its applications as a privileged scaffold, its use in the development of chemical probes, or for providing specific mechanistic insights in chemical biology studies.

Without dedicated research on "this compound," it is not possible to provide scientifically accurate and detailed information on its design strategies for lead compound identification, structure-guided optimization, or its specific applications in fluorescent labeling, bioimaging, and affinity-based target identification. Furthermore, no mechanistic studies detailing the biological activity of this specific compound could be located.

Therefore, due to the absence of specific research findings for "this compound," the generation of a thorough and scientifically accurate article adhering to the provided, highly specific outline is not feasible at this time. Any attempt to do so would require speculation and extrapolation from related but distinct chemical entities, which would not meet the required standards of scientific accuracy for the requested subject matter.

Applications of 4 Fluoro 2 4 Methylphenyl Pyrrolidine in Medicinal Chemistry and Chemical Biology

Integration of 4-Fluoro-2-(4-methylphenyl)pyrrolidine into High-Throughput Screening Libraries for Target Discovery

The inclusion of this compound and its analogs in HTS libraries is driven by the principles of exploring novel chemical space and enhancing the structural diversity of screening collections. The synthesis of combinatorial libraries based on the 2-aryl-4-fluoropyrrolidine scaffold allows for the generation of a multitude of derivatives with varied substituents, thereby systematically probing the structure-activity relationships (SAR) around this core.

Diversity-Oriented Synthesis and Library Construction:

The construction of libraries featuring the this compound core would typically employ diversity-oriented synthesis (DOS) strategies. This approach aims to create a collection of structurally diverse molecules from a common starting material. For instance, the pyrrolidine (B122466) nitrogen can be functionalized with a wide array of chemical groups, and the aromatic ring can be further substituted to explore a broad range of chemical properties.

A hypothetical library design based on the 4-Fluoro-2-(p-tolyl)pyrrolidine scaffold is presented below, illustrating the potential for chemical diversification.

| R1 (at Pyrrolidine N) | R2 (at Phenyl Ring) | Stereochemistry |

|---|---|---|

| -H | -H | (2R, 4S) |

| -CH3 | -OCH3 | (2S, 4R) |

| -C(O)CH3 | -Cl | (2R, 4R) |

| -SO2Ph | -CF3 | (2S, 4S) |

Table 1. Hypothetical Diversity Points for a 4-Fluoro-2-(p-tolyl)pyrrolidine Focused Library. This table illustrates potential modifications to the core scaffold to generate a diverse chemical library for HTS. Variations at R1 and R2, along with control of stereochemistry, allow for the exploration of a wide chemical space.

Screening Paradigms and Hit Identification:

Once synthesized and plated in a high-throughput format (e.g., 384- or 1536-well plates), these libraries can be screened against various biological targets, including enzymes, receptors, and protein-protein interactions. japsonline.com The screening process is highly automated, utilizing robotic systems for liquid handling and sensitive detection methods to measure the activity of each compound. japsonline.com

A successful HTS campaign with a library containing this compound could yield hits against novel biological targets. The subsequent "hit-to-lead" process would involve further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Illustrative Research Findings from Analogous Pyrrolidine Libraries:

The table below conceptualizes the type of data that would be generated from a high-throughput screen of a 2-aryl-4-fluoropyrrolidine library against a hypothetical kinase target.

| Compound ID | Scaffold | R1 Group | R2 Group | % Inhibition at 10 µM |

|---|---|---|---|---|

| XYZ-001 | 4-Fluoro-2-(p-tolyl)pyrrolidine | -H | -H | 5.2 |

| XYZ-002 | 4-Fluoro-2-(p-tolyl)pyrrolidine | -C(O)NHBn | -H | 65.8 |

| XYZ-003 | 4-Fluoro-2-(p-tolyl)pyrrolidine | -SO2Me | -Cl | 12.1 |

| XYZ-004 | 4-Fluoro-2-(p-tolyl)pyrrolidine | -C(O)Ph | -OCH3 | 48.9 |

Table 2. Conceptual HTS Data for a 4-Fluoro-2-(p-tolyl)pyrrolidine Library. This table represents hypothetical primary screening data. Compounds showing significant inhibition (e.g., XYZ-002 and XYZ-004) would be selected as "hits" for further validation and characterization, including determination of IC50 values and mechanism of action studies.

Emerging Research Directions and Methodological Advances for 4 Fluoro 2 4 Methylphenyl Pyrrolidine

Innovations in Synthetic Methodologies for Fluorinated Pyrrolidine (B122466) Scaffolds

The synthesis of substituted and fluorinated pyrrolidines has been a focal point of extensive research, leading to the development of novel and efficient methodologies that bypass conventional approaches. nih.govmdpi.com These innovations are crucial for creating diverse libraries of compounds for biological screening and for the efficient production of drug candidates.

Modern synthetic strategies have increasingly embraced principles of green chemistry and efficiency. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to increase synthetic efficiency in producing pyrrolidine scaffolds. nih.gov Another significant advancement is the use of visible-light photocatalysis, which enables unique chemical transformations under mild conditions. A notable example is the cascade transformation of N,N-diallylamines and fluoroalkyl iodides to yield functionalized fluoroalkylated pyrrolidines in solvent-free conditions. researchgate.net

Catalysis plays a central role in modern synthetic methods. Transition-metal catalysts, particularly those based on palladium, rhodium, and manganese, have been employed for various cyclization and functionalization reactions to build the pyrrolidine core. organic-chemistry.org For instance, a palladium-catalyzed cascade cyclization-coupling reaction has been developed for synthesizing 4-methylene-3-arylmethylpyrrolidines. organic-chemistry.org Furthermore, enantioselective synthesis, which is critical for producing specific stereoisomers with distinct biological activities, heavily relies on chiral catalysts and auxiliaries. mdpi.commdpi.com

The introduction of fluorine into the pyrrolidine ring can be achieved either by using fluorinated building blocks or by direct fluorination of a pre-formed scaffold. bioorganica.com.ua Techniques such as asymmetric electrophilic fluorination using chiral catalysts represent the cutting edge of this field, allowing for precise control over the stereochemistry of the fluorinated center. mdpi.com

| Synthetic Innovation | Description | Catalyst/Reagents | Key Advantages |

| Visible Light-Induced Synthesis | A cascade transformation of N,N-diallylamines and fluoroalkyl iodides. researchgate.net | Visible Light | Solvent-free, mild conditions. |

| Microwave-Assisted Synthesis (MAOS) | Application of microwave irradiation to accelerate the synthesis of pyrrolidines. nih.gov | N/A | Increased efficiency, green chemistry. |

| Palladium-Catalyzed Cascade | A cascade cyclization-coupling reaction to form substituted pyrrolidines. organic-chemistry.org | Palladium Catalyst | Efficient construction of complex scaffolds. |

| Asymmetric Organocatalysis | Use of small organic molecules, often derived from proline, to catalyze asymmetric reactions. mdpi.comunibo.it | Proline derivatives, Diarylprolinol silyl (B83357) ethers | High enantioselectivity, metal-free. |

| Rhodium-Catalyzed Cyclization | Use of rhodium catalysts for the synthesis of pyrrolidines from O-benzoylhydroxylamines. organic-chemistry.org | Rhodium Catalyst | Good yields for various pyrrolidines. |

Advanced Computational Approaches for Rational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules and the prediction of their biological activities before synthesis. nih.gov For scaffolds like 4-Fluoro-2-(4-methylphenyl)pyrrolidine, these in silico methods accelerate the identification of promising drug candidates and provide deep insights into their mechanisms of action at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used to correlate the chemical structure of compounds with their biological activity. scispace.comnih.gov Three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.net These models are used to generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications to the pyrrolidine scaffold would likely increase or decrease biological activity, thereby guiding the design of more potent derivatives. scispace.comresearchgate.net

Molecular docking is another critical tool that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For pyrrolidine derivatives, docking studies have been used to identify key amino acid residues and interactions, such as hydrogen bonds and electrostatic forces, that govern binding to targets like influenza neuraminidase. nih.gov These simulations provide a structural basis for a compound's activity and can explain the different biological profiles of various stereoisomers. nih.gov

More advanced techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations offer a more dynamic and detailed picture of ligand-receptor interactions. nih.gov MD simulations can reveal the stability of a protein-ligand complex over time, while QM methods can be used to study electronic properties and reaction mechanisms with high accuracy. nih.govresearchgate.net

| Computational Method | Application for Pyrrolidine Derivatives | Key Insights Provided |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting the inhibitory activity of pyrrolidine derivatives against targets like gelatinases (MMP-2, MMP-9). researchgate.net | Identification of favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties. |

| Molecular Docking | Investigating the binding modes of pyrrolidine inhibitors in the active sites of enzymes such as influenza neuraminidase. nih.gov | Elucidation of key binding interactions (e.g., hydrogen bonds with specific residues like Trp178, Arg371). nih.gov |

| Hologram QSAR (HQSAR) | Developing 2D models to predict activity without the need for 3D alignment, used for inhibitors of MDM2-p53 interaction. scispace.com | Atomic contribution maps showing which fragments of the molecule are important for activity. |

| Molecular Dynamics (MD) Simulations | Validating docking results and assessing the stability of ligand-protein complexes over time. researchgate.net | Information on the dynamic behavior and stability of the binding interaction. |

| Pharmacophore Modeling | Creating 3D models of the essential features required for a ligand to bind to a specific receptor. nih.gov | A template for screening virtual libraries to find new compounds with the potential for similar activity. |

Identification of Novel Biological Targets through Pyrrolidine Scaffold Screening and Deconvolution

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets with high affinity. nih.gov This versatility has made pyrrolidine-based compound libraries a rich source for discovering novel therapeutics against a host of diseases. The process often begins with high-throughput screening of these libraries against a specific biological target or a cellular pathway to identify "hits."

Subsequent structure-activity relationship (SAR) studies are then performed to refine these initial hits into more potent and selective lead compounds. researchgate.net The stereochemistry of the pyrrolidine ring and its substituents is often a critical determinant of biological activity and target selectivity. nih.gov For example, research on fluorinated pyrrolidine-2-carbonitrile (B1309360) derivatives led to the identification of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes. nih.gov In another case, chiral pyrrolidine inhibitors were developed and structurally characterized to understand their binding to neuronal nitric oxide synthase (nNOS), a target relevant to neurological disorders. nih.gov

The biological activities of pyrrolidine-containing compounds are remarkably diverse, spanning applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.gov For instance, certain derivatives have been found to inhibit DNA gyrase and topoisomerase IV, which are validated antibacterial targets. nih.gov Others act as tyrosine kinase receptor inhibitors for cancer therapy or as dopamine (B1211576) and norepinephrine (B1679862) transporter inhibitors with potential applications in central nervous system disorders. mdpi.comnih.gov This broad range of activities underscores the success of screening and deconvolution efforts centered on the pyrrolidine scaffold.

| Pyrrolidine Derivative Class | Identified Biological Target | Therapeutic Area |

| Fluoropyrrolidine-2-carbonitriles | Dipeptidyl peptidase-4 (DPP-4) nih.gov | Type 2 Diabetes |

| Chiral Fluorine-Containing Pyrrolidines | Neuronal Nitric Oxide Synthase (nNOS) nih.gov | Neurological Disorders |

| (2-Oxoindolin-3-ylidene)methylpyrroles | Tyrosine Kinase Receptors (e.g., VEGFR-2) mdpi.com | Oncology |

| Pyrovalerone Analogs | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) nih.gov | Central Nervous System Disorders |

| 1,2,4-Oxadiazole Pyrrolidines | DNA Gyrase, Topoisomerase IV nih.gov | Infectious Diseases (Antibacterial) |

| General Pyrrolidine Derivatives | Influenza Neuraminidase nih.gov | Infectious Diseases (Antiviral) |

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-(4-methylphenyl)pyrrolidine, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorination of a pyrrolidine precursor using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions can introduce the fluorine substituent. The 4-methylphenyl group is often incorporated via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid derivatives. Yield optimization requires precise control of reaction temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants (e.g., 1:1.2 substrate-to-catalyst ratio). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?

- Methodological Answer : ¹H and ¹⁹F NMR are pivotal for stereochemical analysis. For example, vicinal coupling constants (³JHF) in ¹⁹F NMR can differentiate axial vs. equatorial fluorine orientations. In ¹H NMR, diastereotopic protons on the pyrrolidine ring exhibit distinct splitting patterns. A 500 MHz spectrometer with a cryoprobe enhances sensitivity for low-concentration samples. Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) should be used to avoid signal interference. Reference data from analogous fluorinated pyrrolidines (e.g., (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine) can assist in peak assignment .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in methanol). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Key parameters include bond lengths (C–F: ~1.34 Å; C–C aromatic: ~1.39 Å) and torsion angles (e.g., fluorophenyl-pyrrolidine dihedral angle). Software like SHELX or Olex2 is used for structure refinement. Compare results with published fluorophenyl-pyrrolidine derivatives (e.g., 5-(4-Fluorobenzylidene)-4′-fluoro-phenyl dispiro compounds) to validate accuracy .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the fluorine atom’s electronegativity lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the pyrrolidine ring. Solvent effects (e.g., PCM model for THF) and transition-state optimization (Nudged Elastic Band method) refine reaction pathways. Validate predictions experimentally via kinetic studies (e.g., monitoring fluoride displacement rates with LC-MS) .

Q. What strategies address contradictions in biological activity data for fluorinated pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For instance, if a study reports conflicting IC₅₀ values for kinase inhibition, validate via surface plasmon resonance (SPR) to measure binding affinity directly. Control for fluorophenyl group metabolism by incubating compounds with liver microsomes and analyzing metabolites via HPLC-HRMS. Cross-reference with structurally similar compounds (e.g., 4-chloro-N-(4-fluorophenyl)benzamide derivatives) to isolate substituent-specific effects .

Q. How can membrane separation technologies improve the purification of fluorinated pyrrolidines from complex reaction mixtures?

- Methodological Answer : Nanofiltration (NF) membranes with a 200–300 Da MWCO selectively separate the target compound (MW ~219 g/mol) from larger byproducts. Optimize transmembrane pressure (5–10 bar) and pH (neutral to avoid protonation/deprotonation). For scale-up, use spiral-wound membrane modules in continuous diafiltration mode. Compare with traditional methods (e.g., distillation) by calculating purity (>99%) and yield loss (<5%). Membrane fouling can be mitigated by pre-filtration (0.45 μm) of the crude mixture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.